molecular formula C10H9ClO B2907979 3-(4-Chlorophenyl)cyclobutanone CAS No. 152714-07-3

3-(4-Chlorophenyl)cyclobutanone

Cat. No.: B2907979
CAS No.: 152714-07-3
M. Wt: 180.63
InChI Key: QXGIEYARHGBPSL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)cyclobutanone is an organic compound with the molecular formula C10H9ClO It is a cyclic ketone featuring a cyclobutanone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(4-Chlorophenyl)cyclobutanone involves the [2 + 2] cycloaddition reaction. This reaction typically involves the cycloaddition of an alkene with a ketene to form the cyclobutanone ring. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)cyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Chlorophenyl)cyclobutanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Comparison: 3-(4-Chlorophenyl)cyclobutanone is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGIEYARHGBPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152714-07-3
Record name 3-(4-chlorophenyl)cyclobutan-1-one
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